

comparative transcriptomics of *Beauveria bassiana* with and without Tenellin production

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Compound of Interest

Compound Name: Tenellin

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Comparative Transcriptomics of *Beauververia bassiana*: Unraveling the Role of Tenellin

This guide provides a comparative analysis of the transcriptomic landscapes of wild-type *Beauveria bassiana* and a mutant strain deficient in **tenellin** production. The objective is to delineate the global gene expression changes influenced by the biosynthesis of this secondary metabolite, offering insights for researchers in mycology, drug discovery, and biocontrol. The data and methodologies presented are synthesized from foundational studies on **tenellin** biosynthesis and broader transcriptomic analyses of *B. bassiana*.

Experimental Design: Wild-Type vs. Δ tenS Mutant

The primary comparison is between the wild-type *B. bassiana* strain, which naturally produces **tenellin**, and a genetically modified strain in which the **tenellin** synthetase gene (*tenS*) has been knocked out (Δ tenS). The *tenS* gene encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) that is essential for the biosynthesis of **tenellin**[1][2]. By comparing the transcriptomes of these two strains under identical culture conditions, the differential gene expression can be largely attributed to the absence of **tenellin** and its downstream effects.

Experimental Protocols

The following protocols outline the key steps for a comparative transcriptomic analysis, based on established methodologies in the field.

2.1 Fungal Strains and Culture Conditions

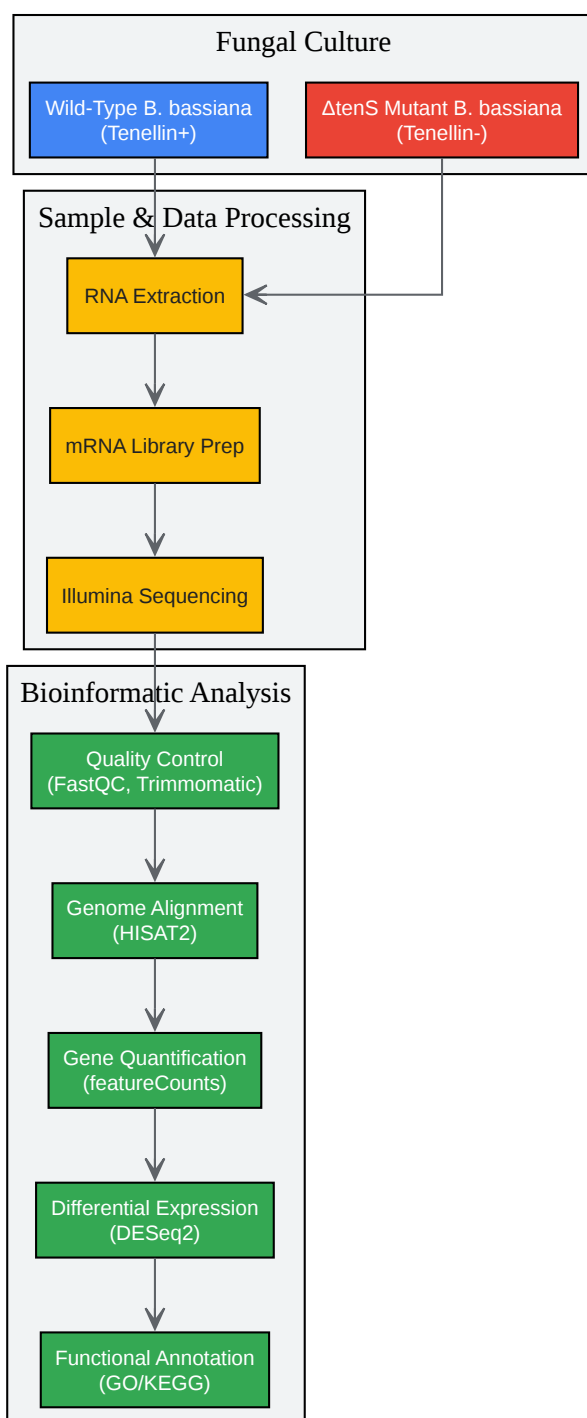
- Strains: *Beauveria bassiana* wild-type (WT) and a derived Δ tenS mutant[1].
- Culture Medium: Sabouraud Dextrose Broth (SDB) or a minimal medium to induce secondary metabolism.
- Growth Conditions: Cultures are grown at 25°C with shaking at 150 rpm for 3-5 days to generate sufficient mycelial biomass for RNA extraction. Three biological replicates for each strain are prepared.

2.2 RNA Extraction and Sequencing

- Mycelia are harvested by filtration, flash-frozen in liquid nitrogen, and ground to a fine powder.
- Total RNA is extracted using a TRIzol-based method or a commercial fungal RNA extraction kit.
- RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high-purity samples (A260/280 ratio \approx 2.0, RIN > 7.0).
- An mRNA library is prepared using a poly(A) selection method to isolate eukaryotic mRNA.
- The isolated mRNA is fragmented, and first-strand and second-strand cDNA are synthesized.
- Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
- The final library is sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.

2.3 Bioinformatic Analysis

- **Quality Control:** Raw sequencing reads are assessed for quality using FastQC, and low-quality reads and adapters are trimmed using Trimmomatic.
- **Genome Mapping:** The cleaned reads are aligned to the *B. bassiana* reference genome using a splice-aware aligner like HISAT2 or STAR.
- **Read Counting:** The number of reads mapping to each annotated gene is quantified using tools such as featureCounts or HTSeq.
- **Differential Expression Analysis:** The raw read counts are used to identify differentially expressed genes (DEGs) between the WT and Δ tenS strains using packages like DESeq2 or edgeR in R. Genes with a log2 fold change $> |1|$ and a p-adjusted value < 0.05 are considered significant.
- **Functional Annotation:** The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand their biological functions and the pathways they are involved in.



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Caption: Experimental workflow for comparative transcriptomics.

Quantitative Data Summary

While a direct comparative transcriptomic dataset for a Δ tenS mutant is not publicly available, analysis of related studies suggests that the absence of **tenellin** would significantly impact genes related to iron homeostasis, oxidative stress response, and the expression of other secondary metabolite clusters. The following tables summarize the expected differentially expressed gene (DEG) categories.

Table 1: Predicted Up-Regulated Genes in Δ tenS Mutant (**Tenellin** Deficient)

Gene Category	Putative Function	Rationale for Upregulation
Iron Transport	Siderophore transporters (e.g., MFS transporters)	Compensatory mechanism for the loss of tenellin's iron-chelating function[3].
Oxidative Stress	Catalases, Superoxide dismutases (SODs)	Response to increased intracellular reactive oxygen species (ROS) due to unchelated iron.
Other SM Clusters	Polyketide synthases (PKS), Nonribosomal peptide synthetases (NRPS)	Potential metabolic cross-talk or reallocation of precursor molecules.

Table 2: Predicted Down-Regulated Genes in Δ tenS Mutant (**Tenellin** Deficient)

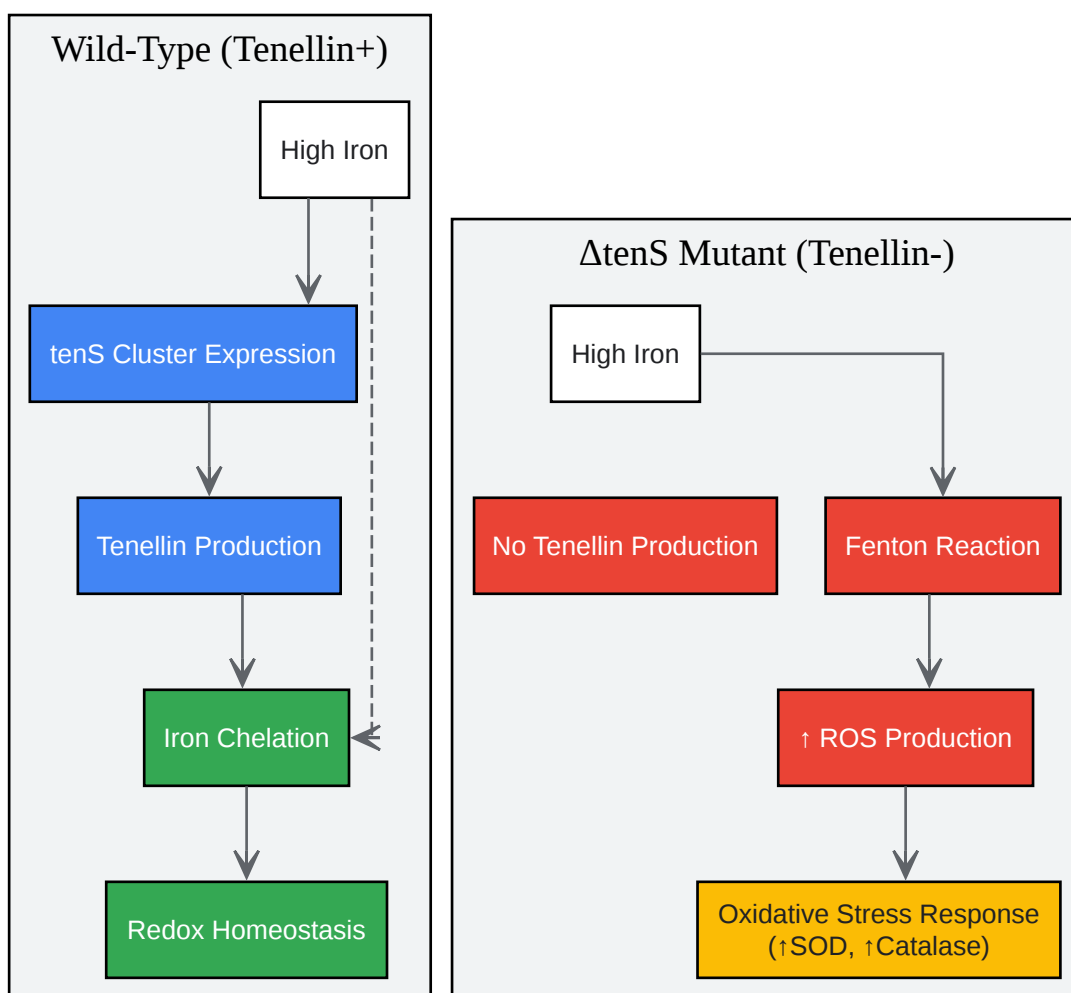
Gene Category	Putative Function	Rationale for Down-regulation
Tenellin Biosynthesis Cluster	tenC (enoyl reductase), tenR (regulator)	Co-regulation with the primary tenS gene within the same gene cluster[4].
Iron Storage	Ferritin-like proteins	Reduced need for iron storage machinery due to impaired iron chelation and uptake.
Pathogenicity Factors	Certain proteases, lipases	Tenellin may act as a signaling molecule or contribute to an environment conducive to virulence factor expression.

Affected Signaling Pathways & Regulatory Networks

The absence of **tenellin** is predicted to primarily affect the cellular pathways managing iron and oxidative stress. **Tenellin** acts as an iron chelator, protecting the cell from the toxicity of iron-generated reactive oxygen species (ROS).

In a wild-type cell under high iron conditions, the tenS gene cluster is activated to produce **tenellin**. **Tenellin** chelates excess intracellular iron, forming a stable iron-**tenellin** complex. This sequestration prevents iron from participating in the Fenton reaction, which produces highly damaging hydroxyl radicals.

In a Δ tenS mutant, the inability to produce **tenellin** leads to an accumulation of free intracellular iron. This overload triggers a severe oxidative stress response. The cell attempts to compensate by up-regulating other iron management systems, such as siderophore transporters, and bolstering its antioxidant defenses, including catalases and SODs, to neutralize the excess ROS. This cascade of events highlights **tenellin**'s crucial role in maintaining cellular redox balance.



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Caption: Proposed impact of **tenellin** on iron homeostasis.

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